molecular formula C16H10FN5S B2933902 (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890600-46-1

(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue: B2933902
Numéro CAS: 890600-46-1
Poids moléculaire: 323.35
Clé InChI: LJJXCHSPIHMXTC-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused triazolothiadiazoles, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiproliferative properties . The core structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a bicyclic system combining triazole and thiadiazole rings, enabling π-π stacking and hydrogen-bonding interactions with biological targets. Substitutions at the 3- and 6-positions critically influence bioactivity, solubility, and metabolic stability. This article compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and pharmacological profiles.

Propriétés

IUPAC Name

6-[(E)-2-(3-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5S/c17-13-3-1-2-11(10-13)4-5-14-21-22-15(19-20-16(22)23-14)12-6-8-18-9-7-12/h1-10H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJXCHSPIHMXTC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo-thiadiazoles, which are known for their potential therapeutic applications across various medical fields.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H10_{10}F1_{1}N5_{5}S
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The presence of both the triazole and thiadiazole rings contributes to its biological activity by allowing for interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of triazolo-thiadiazoles can inhibit the growth of various cancer cell lines. In one study, a related compound demonstrated an IC50_{50} value of 1.5 µM against EGFR, indicating potent activity against breast cancer cells .

Enzyme Inhibition

The compound exhibits inhibitory activity against several key enzymes:

  • Cholinesterase Inhibition : Triazole derivatives have been noted for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Carbonic Anhydrase : The compound may also interact with carbonic anhydrases, enzymes involved in regulating pH and fluid balance .

Antimicrobial Activity

The triazolo-thiadiazole framework is associated with antimicrobial properties:

  • Broad-Spectrum Activity : Compounds within this class have shown efficacy against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways .

Analgesic Effects

Recent studies have highlighted the analgesic potential of these compounds:

  • Pain Relief Mechanism : In animal models, certain derivatives exhibited significant antinociceptive effects comparable to standard analgesics like aspirin . The mechanism may involve inhibition of COX enzymes.

Synthesis and Evaluation

A series of experiments were conducted to synthesize and evaluate the biological activity of (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Key findings include:

CompoundActivity TypeIC50_{50} ValueReference
5gAntinociceptive< 10 µM
5jAnticancer0.33 µM
8iEGFR Inhibitor1.5 µM

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with target proteins. These studies suggest that the compound can form hydrogen bonds with active sites in target enzymes, enhancing its inhibitory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activities

The 3-fluorostyryl and pyridin-4-yl groups in the target compound distinguish it from other derivatives. Fluorine at the 3-position of the styryl moiety may increase lipophilicity and metabolic stability, while the pyridinyl group at position 3 contributes to hydrogen bonding and solubility . Below is a comparative analysis of key analogs:

Key Observations:
  • Fluorine Substitution : Fluorinated analogs (e.g., 3-(4-fluorophenyl) in , 6-(3-fluorophenyl) in ) exhibit enhanced cytotoxicity, likely due to improved membrane permeability and target binding.
  • Styryl Groups : Compounds with styryl substituents (e.g., 6-[(E)-2-phenylethenyl] in ) are structural analogs of the target compound. Their E-configuration may optimize steric alignment for receptor interactions.

Structural and Pharmacokinetic Considerations

  • Lipophilicity : Fluorine and adamantyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., adamantyl derivatives in ).
  • Metabolic Stability : Pyridinyl groups may reduce hepatic clearance via cytochrome P450 modulation, as seen in .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.